N‑Benzyl‑Anchor Differentiation: This Compound Versus All N‑Methyl and N‑Fluorophenyl Oxodihydropyridine‑Carbohydrazide Antifungal Leads
In the Daewoong antifungal oxodihydropyridinecarbohydrazide patent (US 20160304460A1), every exemplified compound carries either a methyl, cyclopropyl, or halogenated‑phenyl group at the dihydropyridine N‑1 position; no benzyl‑substituted analogue is disclosed [1]. The target compound is the only commercially searchable molecule that pairs an N‑benzyl group with a 6‑oxo‑1,6‑dihydropyridine‑3‑carbohydrazide backbone. While direct antifungal MIC data for the target compound are not publicly available, the patent establishes that the N‑substituent identity shifts the antifungal spectrum: N‑methyl derivatives are active against Candida albicans (MIC ≤ 4 µg mL⁻¹) and Aspergillus niger (MIC ≤ 8 µg mL⁻¹), whereas N‑cyclopropyl and N‑fluorophenyl analogues lose activity against A. niger [1]. The presence of a benzyl group, which is more lipophilic and sterically demanding than methyl, is predicted to alter both the fungal CYP51 binding mode and the compound’s metabolic liability, making N'-(1‑naphthoyl)-1‑benzyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carbohydrazide a necessary tool for probing the N‑substituent tolerance of the antifungal pharmacophore.
| Evidence Dimension | N‑1 substituent identity and antifungal activity spectrum |
|---|---|
| Target Compound Data | N‑benzyl; antifungal activity not publicly reported |
| Comparator Or Baseline | N‑methyl analogue: active vs. C. albicans (MIC ≤ 4 µg mL⁻¹) and A. niger (MIC ≤ 8 µg mL⁻¹); N‑cyclopropyl/N‑fluorophenyl: inactive vs. A. niger [1] |
| Quantified Difference | Qualitative shift in spectrum; benzyl group absent from all disclosed patent examples |
| Conditions | Broth microdilution assay per CLSI M38‑A2 (filamentous fungi) and M27‑A3 (yeasts) as described in US 20160304460A1 [1] |
Why This Matters
For teams expanding SAR around the dihydropyridine N‑1 position, this compound provides an N‑benzyl reference point that is not covered by the patent literature, enabling assessment of lipophilicity‑driven potency and selectivity trade‑offs.
- [1] Daewoong Pharmaceutical Co., Ltd. Novel antifungal oxodihydropyridinecarbohydrazide derivative. US Patent 20160304460A1, 2016. View Source
